Superior HDL Cholesterol Elevation and LDL Reduction Compared to In-Class Analogs
In a rodent model, 2-(2,4-Dimethylphenyl)indan-1,3-dione achieved a 75% increase in high-density lipoprotein cholesterol (HDL-C) levels and a concurrent 30% reduction in low-density lipoprotein cholesterol (LDL-C) levels [1]. This favorable dual modulation of the lipoprotein profile is quantitatively superior to the baseline expectations for existing hypolipidemic agents at the time of the study, which were noted to elevate HDL-C by only 16-25% [1]. The comparator is the class-level baseline for standard hypolipidemic agents, making this a class-level inference.
| Evidence Dimension | Serum Lipoprotein Cholesterol Modulation |
|---|---|
| Target Compound Data | 75% increase in HDL-C; 30% reduction in LDL-C |
| Comparator Or Baseline | Standard hypolipidemic agents (as of 1988): 16-25% increase in HDL-C |
| Quantified Difference | HDL-C elevation is approximately 3- to 4.7-fold higher than the comparator baseline. |
| Conditions | In vivo study in rodents (rats) following oral or intraperitoneal administration of the compound at 20 mg/kg/day. |
Why This Matters
This compound provides a distinct and quantifiable tool for investigating the specific mechanisms leading to substantial HDL-C elevation, a therapeutic target not adequately addressed by many standard agents.
- [1] Hall IH, Murthy AR, Day PA, Clavin J. Effects of 2-(2,4-dimethylphenyl)indan-1,3-dione on serum lipoprotein and lipid metabolism of rodents. Lipids. 1988 Aug;23(8):755-60. View Source
